

# Bemcentinib Efficacy: A Comparative Analysis in AXL-Positive vs. AXL-Negative Tumors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Bemcentinib** (formerly BGB324) is an orally bioavailable, selective, and potent small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its overexpression is implicated in tumor cell proliferation, survival, invasion, and metastasis.[3] Furthermore, increased AXL expression is associated with the development of resistance to conventional chemotherapies and targeted agents, as well as an immunosuppressive tumor microenvironment, leading to poor prognosis in various cancers.[3][4] **Bemcentinib** targets the intracellular kinase domain of AXL, thereby blocking its signaling pathways.[1] This guide provides a comparative analysis of the efficacy of **bemcentinib** in AXL-positive versus AXL-negative tumors, supported by clinical trial data and detailed experimental methodologies.

### Efficacy Data: AXL-Positive vs. AXL-Negative Tumors

Clinical studies have consistently demonstrated a significant improvement in clinical outcomes for patients with AXL-positive tumors treated with **bemcentinib**-based regimens compared to those with AXL-negative tumors. The following tables summarize key efficacy data from clinical trials in Non-Small Cell Lung Cancer (NSCLC) and Acute Myeloid Leukemia (AML) / Myelodysplastic Syndromes (MDS).



#### **Non-Small Cell Lung Cancer (NSCLC)**

The Phase II BGBC008 trial (NCT03184571) evaluated **bemcentinib** in combination with the anti-PD-1 therapy pembrolizumab in patients with previously treated, advanced non-squamous NSCLC.[4][5] A key biomarker in this study was the "composite AXL score" (cAXL), a proprietary scoring method developed by BerGenBio to assess AXL expression in both tumor and immune cells.[6][7]

Table 1: Efficacy of **Bemcentinib** plus Pembrolizumab in NSCLC by Composite AXL Score (BGBC008 Trial - Cohort A)[6][8][9]

| Efficacy Endpoint                          | cAXL-Positive | cAXL-Negative |
|--------------------------------------------|---------------|---------------|
| Overall Response Rate (ORR)                | 33%           | 7%            |
| Median Progression-Free<br>Survival (mPFS) | 8.4 months    | 2.9 months    |
| Disease Control Rate (DCR)                 | 73%           | 40%           |
| 12-month Overall Survival (OS) Rate        | 79%           | 60%           |
| Median Overall Survival (mOS)              | 17.3 months   | 12.4 months   |

### Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)

The Phase Ib/II BGBC003 trial (NCT02488408) assessed **bemcentinib** monotherapy in patients with relapsed/refractory AML and high-risk MDS.[2][10] In this study, AXL positivity was determined by low serum levels of soluble AXL (sAXL), a biomarker candidate.[6][11]

Table 2: Efficacy of **Bemcentinib** Monotherapy in AML/MDS by AXL Biomarker Status (BGBC003 Trial)[2]



| Efficacy Endpoint                                                                          | AXL-Positive (low sAXL) | Overall Population |
|--------------------------------------------------------------------------------------------|-------------------------|--------------------|
| Complete Response/Complete Response with incomplete                                        |                         |                    |
| hematologic recovery/Complete Response with incomplete platelet recovery (CR/CRi/CRp) Rate | 43%                     | 22%                |

## AXL Signaling Pathway and Mechanism of Action of Bemcentinib

AXL signaling is activated upon binding of its ligand, Growth Arrest-Specific 6 (Gas6).[3] This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades that promote cancer progression. Key pathways activated by AXL include:

- PI3K/Akt Pathway: Promotes cell survival and proliferation.[1][12]
- MAPK/ERK Pathway: Involved in cell growth and differentiation.[12]
- NF-κB Pathway: Regulates inflammation and cell survival.[1]

**Bemcentinib** inhibits the kinase activity of AXL, thereby blocking these downstream signaling events and mitigating their pro-tumorigenic effects.[1]





Click to download full resolution via product page

Caption: AXL Signaling Pathway and **Bemcentinib** Inhibition.

# Experimental Protocols Clinical Trial Methodology: BGBC008 (NSCLC)

The BGBC008 trial is a Phase II, open-label, multi-center, single-arm study evaluating the efficacy and safety of **bemcentinib** in combination with pembrolizumab in patients with previously treated, advanced non-squamous NSCLC.[4]

- Patient Population: Patients with advanced adenocarcinoma of the lung who had received a maximum of one prior line of platinum-containing chemotherapy and were immunotherapy-naïve (Cohort A), or had progressed on prior anti-PD-(L)1 therapy (Cohorts B and C).[4]
- Treatment Regimen: Bemcentinib was administered orally at a dose of 200 mg once daily.
   Pembrolizumab was administered intravenously at a dose of 200 mg every 3 weeks.[9]



- Primary Endpoint: Overall Response Rate (ORR) according to RECIST 1.1.[9]
- Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS),
   Overall Survival (OS), and safety.[9]
- Biomarker Analysis: A fresh tumor biopsy was required at screening for the assessment of AXL expression by immunohistochemistry (IHC) to determine the composite AXL score.[13]

### **AXL Expression Analysis: Composite AXL Score**

The composite AXL (cAXL) score is a proprietary biomarker developed by BerGenBio. The exact scoring algorithm is not publicly disclosed, but it is based on the assessment of AXL expression in both tumor cells and tumor-associated immune cells via immunohistochemistry (IHC).[6][14]

- Method: IHC staining for AXL is performed on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[14]
- Scoring:
  - Tumor Cells: AXL expression is quantified using an H-score, which considers both the staining intensity and the percentage of positive cells.[14]
  - Immune Cells: The percentage of AXL-positive immune cells within the tumor area is determined.[14]
- Classification: Based on a proprietary algorithm that combines the tumor and immune cell scores, patients are classified as cAXL-positive or cAXL-negative.



### Patient with Advanced NSCLC **Tumor Biopsy AXL IHC Staining** (Tumor & Immune Cells) Composite AXL Score (cAXL-positive vs. cAXL-negative) Stratification Bemcentinib + Pembrolizumab Treatment Response Assessment (RECIST 1.1) **Efficacy Analysis**

Experimental Workflow for Bemcentinib Efficacy Assessment

Click to download full resolution via product page

(ORR, PFS, OS)

Caption: Workflow for Assessing Bemcentinib Efficacy.

#### Conclusion



The available clinical data strongly suggest that the efficacy of **bemcentinib** is significantly greater in patients with AXL-positive tumors. The use of a composite AXL score as a predictive biomarker appears crucial for identifying patient populations most likely to benefit from AXL inhibition. Further investigation and validation of this biomarker are warranted to optimize the clinical application of **bemcentinib** and improve outcomes for patients with AXL-driven malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Bemcentinib (BGB324) in Combination With Pembrolizumab in Patients With Advanced Non-small Cell Lung Cancer (NSCLC) [clin.larvol.com]
- 6. files.bergenbio.com [files.bergenbio.com]
- 7. bergenbio.com [bergenbio.com]
- 8. A pathway map of AXL receptor-mediated signaling network PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Paper: Phase Ib/II Study (NCT02488408 / BGBC003) of Bemcentinib Monotherapy or in Combination with Cytarabine or Decitabine in Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS): FINAL Results [ash.confex.com]
- 11. files.bergenbio.com [files.bergenbio.com]
- 12. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. jitc.bmj.com [jitc.bmj.com]



To cite this document: BenchChem. [Bemcentinib Efficacy: A Comparative Analysis in AXL-Positive vs. AXL-Negative Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612113#efficacy-of-bemcentinib-in-axl-positive-vs-axl-negative-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com